molecular formula C9H12ClNO3 B14374507 2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride CAS No. 88720-33-6

2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride

Cat. No.: B14374507
CAS No.: 88720-33-6
M. Wt: 217.65 g/mol
InChI Key: HJTGEWRBPXNUDD-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride is an organic compound with a complex structure that includes both aromatic and amino acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride typically involves the reaction of 2-hydroxybenzylamine with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pH, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

    Reduction: The imine intermediate can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The aromatic and amino acid functionalities play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-hydroxyphenyl)acetic acid
  • 2-Hydroxybenzylamine
  • Glyoxylic acid derivatives

Uniqueness

2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride is unique due to its dual functionality, combining both aromatic and amino acid properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

CAS No.

88720-33-6

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)methylamino]acetic acid;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c11-8-4-2-1-3-7(8)5-10-6-9(12)13;/h1-4,10-11H,5-6H2,(H,12,13);1H

InChI Key

HJTGEWRBPXNUDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC(=O)O)O.Cl

Origin of Product

United States

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